molecular formula C12H16ClNO B484861 2-chloro-N-(pentan-2-yl)benzamide CAS No. 349136-53-4

2-chloro-N-(pentan-2-yl)benzamide

Cat. No.: B484861
CAS No.: 349136-53-4
M. Wt: 225.71g/mol
InChI Key: GERORHJIOAOOHG-UHFFFAOYSA-N
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Description

2-chloro-N-(pentan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities . This compound, specifically, has a chloro substituent on the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pentan-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-chloro-N-(pentan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-chloro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The chloro substituent and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(pentan-2-yl)benzamide is unique due to the presence of both the chloro substituent and the pentan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-pentan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERORHJIOAOOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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